molecular formula C15H12ClNO3 B5755070 N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5755070
M. Wt: 289.71 g/mol
InChI Key: VXPRRVANVIXCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its potential as a performance-enhancing drug, it has been banned by the World Anti-Doping Agency since 2009.

Mechanism of Action

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, decreased glucose production, and reduced inflammation, resulting in improved metabolic function.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to improve lipid profile, glucose tolerance, and insulin sensitivity in animal models. It also increases endurance and reduces muscle damage in exercise-induced fatigue. In addition, it has been reported to have anti-inflammatory and anti-apoptotic effects in various cell types.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ activation, as well as its ability to cross the blood-brain barrier. However, its potential as a performance-enhancing drug and its banned status limit its availability for research purposes.

Future Directions

Despite its controversial status, N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide remains an attractive target for research due to its potential therapeutic effects on metabolic and cardiovascular diseases. Future studies could focus on the development of more selective PPARδ agonists with improved safety profiles, as well as the investigation of the underlying mechanisms of action and potential applications in other disease areas.

Synthesis Methods

The synthesis of N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-chloro-4-methylphenol with 1,3-benzodioxole-5-carbonyl chloride, followed by the addition of an amine group to form the final product. The synthesis process has been optimized and improved over the years, resulting in higher yields and purity of the compound.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic effects on various metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been investigated for its potential as a treatment for cardiovascular diseases, cancer, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-2-4-12(11(16)6-9)17-15(18)10-3-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPRRVANVIXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

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